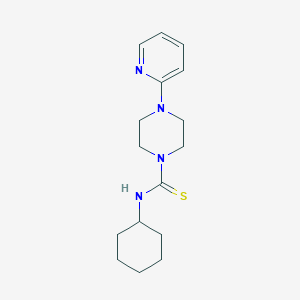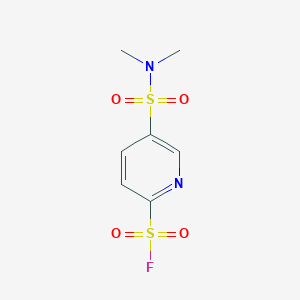
5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride (DMSF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMSF is a sulfonamide derivative that has been widely used as a reagent in organic synthesis, as well as a potent inhibitor of serine proteases.
Scientific Research Applications
Radiopharmaceutical Development
5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride derivatives have been explored for their potential in radiopharmaceutical applications, particularly in the development of fluorine-18 labeled biomarkers for PET chemistry. Sulfonyl fluorides facilitate the nucleophilic incorporation of fluorine-18 under aqueous conditions, a desirable property for synthesizing radiotracers. This approach has been applied to synthesize fluorine-18 labeled compounds efficiently at room temperature, offering a pathway to develop aqueous, room-temperature fluorine-18 labeling strategies for radiopharmaceuticals (Inkster et al., 2012).
Organic Synthesis
In the realm of organic synthesis, 5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride and related compounds have been utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit remarkable properties, such as high thermal stability and low dielectric constants, making them suitable for various industrial applications. The incorporation of sulfone and pyridine units into the polymer backbone enhances solubility and thermal properties, underscoring the utility of sulfonyl fluoride derivatives in the design of advanced materials (Xiao-Ling Liu et al., 2013).
properties
IUPAC Name |
5-(dimethylsulfamoyl)pyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O4S2/c1-10(2)16(13,14)6-3-4-7(9-5-6)15(8,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUINFXSMLTYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylsulfamoyl)pyridine-2-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

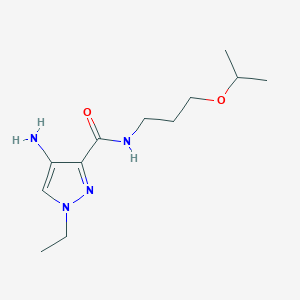

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
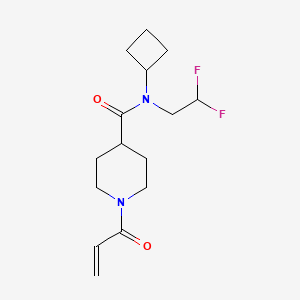
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)
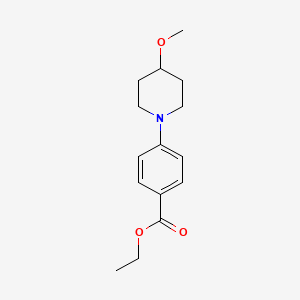
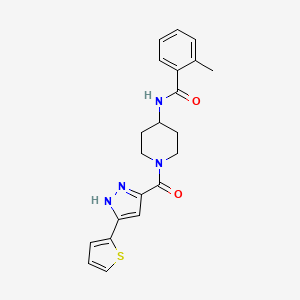
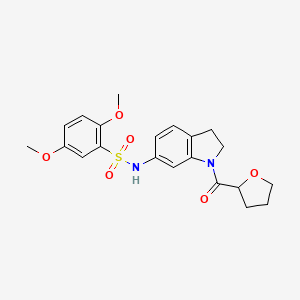
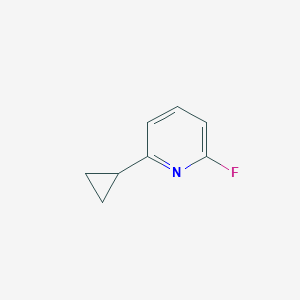
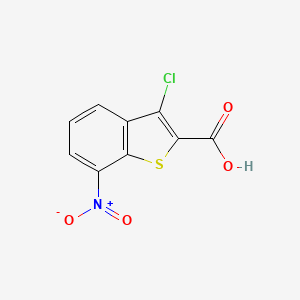
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)
![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)
